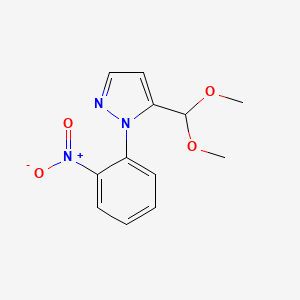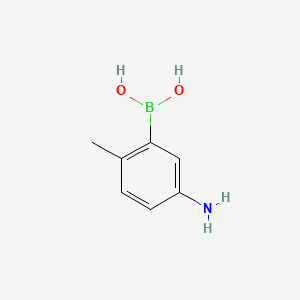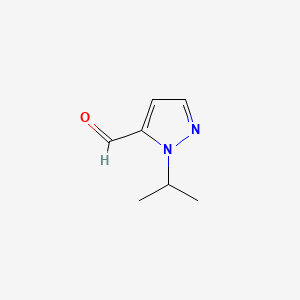
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile with ammonia or an amine source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The specific conditions, including temperature, pressure, and choice of solvents, are tailored to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as p-toluenesulfonic acid (p-TSA). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent choices to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, fused heterocyclic compounds, and imines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The perfluorophenyl group enhances its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but lacks the cyano and perfluorophenyl groups.
4-Amino-3-cyano-5-methylpyrazole: Similar structure but lacks the perfluorophenyl group.
5-Amino-1-(perfluorophenyl)pyrazole: Similar structure but lacks the cyano and methyl groups
Uniqueness
The presence of the perfluorophenyl group in 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKBUUCDOZSAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674591 |
Source


|
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-84-3 |
Source


|
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)



